molecular formula C9H12BrNO B13057695 (1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL

Cat. No.: B13057695
M. Wt: 230.10 g/mol
InChI Key: RTRKBXOMILNDHA-MUWHJKNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL

Uniqueness

Compared to similar compounds, (1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and influence the compound’s overall electronic properties, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-bromophenyl)propan-2-ol

InChI

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1

InChI Key

RTRKBXOMILNDHA-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)Br)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)Br)N)O

Origin of Product

United States

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